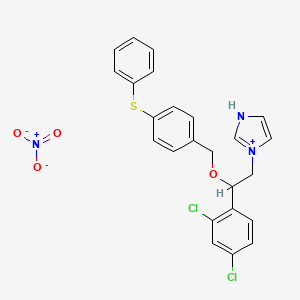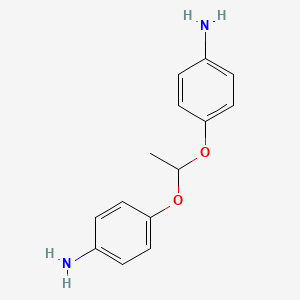
CID 22637269
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 22637269, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are synthesized in the liver from cholesterol and stored in the gallbladder. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
Vorbereitungsmethoden
The synthesis of 23-nordeoxycholic acid typically involves the chemical modification of deoxycholic acid. The process includes several steps such as oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in various biological processes, including lipid metabolism and cell signaling.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Wirkmechanismus
The mechanism of action of 23-nordeoxycholic acid involves its interaction with specific molecular targets and pathways. Bile acids, including 23-nordeoxycholic acid, activate nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.
Vergleich Mit ähnlichen Verbindungen
23-nordeoxycholic acid is similar to other bile acid derivatives such as deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it has unique structural modifications that may confer distinct biological activities. For example, 23-nordeoxycholic acid has been shown to have different binding affinities for bile acid receptors compared to other bile acids, which may result in unique therapeutic effects.
Similar compounds include:
- Deoxycholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
These compounds share similar chemical structures but differ in their specific functional groups and biological activities.
Eigenschaften
Molekularformel |
C7H13Cl2Si |
|---|---|
Molekulargewicht |
196.17 g/mol |
InChI |
InChI=1S/C7H13Cl2Si/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
InChI-Schlüssel |
GZQTYVHQTGLVRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





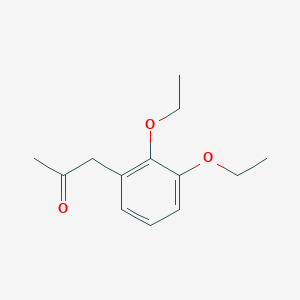
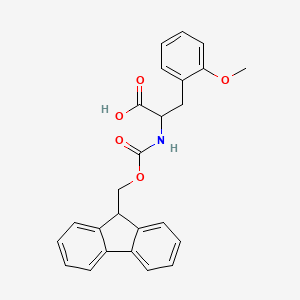
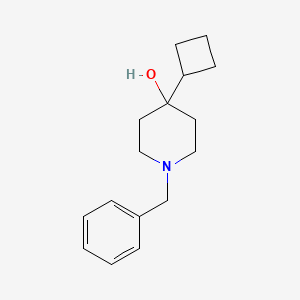
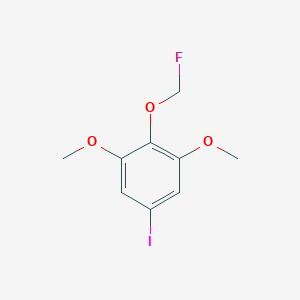

![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
